![molecular formula C16H17NO3 B2402134 N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide CAS No. 303795-61-1](/img/structure/B2402134.png)
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
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Description
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, also known as MPMPA, is a synthetic compound that belongs to the class of amides. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Polymer Science Applications
The synthesis and polymerization of derivatives related to N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide have been explored for biomedical applications. For instance, the synthesis and free radical polymerization of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, a derivative, aims at creating polymers with pharmacological activity, potentially offering a new avenue for drug delivery systems or materials with inherent biological activity (Román & Gallardo, 1992). These polymers were analyzed for their stereochemical configuration, which is crucial for their physical properties and biological interactions.
Environmental Studies and Herbicide Analysis
Research has also focused on the environmental behavior and metabolism of chloroacetamide herbicides, which share structural similarities with N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide. Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the metabolic pathways that could influence the environmental and health impacts of related compounds (Coleman et al., 2000). Understanding these pathways is crucial for assessing the risks and designing safer chemicals.
Catalytic Synthesis for Dye Production
A novel catalytic hydrogenation process has been developed for the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, highlighting the importance of efficient, green chemistry processes in industrial applications. This process, utilizing a Pd/C catalyst, emphasizes the role of catalytic synthesis in producing intermediates for azo disperse dyes, demonstrating the compound's relevance in material science and industrial chemistry (Zhang, 2008).
Pharmacological Research
In pharmacological research, the synthesis and assessment of novel acetamide derivatives, including those structurally related to N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, have been pursued for their potential therapeutic benefits. Derivatives have been synthesized and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating the versatile pharmacological potentials of these compounds (Rani et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZYSRGIJHSQIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
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